REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:25]=[CH:24][C:9]([CH2:10][C:11]3[C:12](Cl)=[N:13][C:14]4[C:19]([C:20]=3[Cl:21])=[CH:18][C:17]([Br:22])=[CH:16][CH:15]=4)=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.[CH3:26][O-:27].[Na+]>C1(C)C=CC=CC=1>[N:1]1([C:6]2[CH:25]=[CH:24][C:9]([CH2:10][C:11]3[C:12]([O:27][CH3:26])=[N:13][C:14]4[C:19]([C:20]=3[Cl:21])=[CH:18][C:17]([Br:22])=[CH:16][CH:15]=4)=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1=CC=C(CC=2C(=NC3=CC=C(C=C3C2Cl)Br)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1=CC=C(CC=2C(=NC3=CC=C(C=C3C2Cl)Br)Cl)C=C1
|
Name
|
sodium methoxide
|
Quantity
|
9.73 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
then filtered through Celite®
|
Type
|
WASH
|
Details
|
rinsing with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a crude yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified by flash column chromatography (silica gel, 50% dichloromethane-hexanes initially
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=CC=C(CC=2C(=NC3=CC=C(C=C3C2Cl)Br)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |